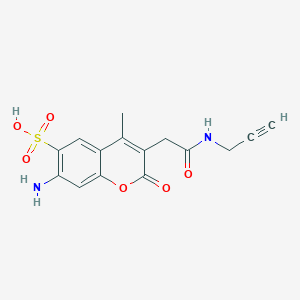
APDye 350 Alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APDye 350 Alkyne is a blue-fluorescent, alkyne-activated probe that is commonly used for imaging azide-tagged biomolecules. This compound reacts with azides via a copper-catalyzed click reaction to form a stable triazole linker . It is spectrally similar to other dyes such as Alexa Fluor 350, AMCA, and DyLight 350 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of alkynes often involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases like sodium amide in ammonia . This process forms the triple bond characteristic of alkynes.
Industrial Production Methods
In an industrial setting, the production of APDye 350 Alkyne would involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified using techniques such as chromatography to achieve a purity of ≥95% .
Analyse Des Réactions Chimiques
Types of Reactions
APDye 350 Alkyne primarily undergoes click reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly efficient and forms a stable triazole product.
Common Reagents and Conditions
The CuAAC reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in aqueous conditions at room temperature .
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked fluorescent dye, which is highly stable and suitable for various imaging applications .
Applications De Recherche Scientifique
APDye 350 Alkyne is widely used in scientific research for imaging and labeling biomolecules. Its applications include:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in fluorescence microscopy to visualize cellular components tagged with azides.
Medicine: Utilized in diagnostic imaging to track the distribution of drugs and other therapeutic agents.
Industry: Applied in the development of fluorescent probes for quality control and research purposes.
Mécanisme D'action
The mechanism of action of APDye 350 Alkyne involves its reaction with azide-tagged biomolecules via the CuAAC reaction. This reaction forms a stable triazole linker, allowing the fluorescent dye to be covalently attached to the target molecule . The fluorescence emitted by the dye can then be detected using appropriate imaging techniques, providing valuable information about the location and behavior of the tagged biomolecules .
Comparaison Avec Des Composés Similaires
APDye 350 Alkyne is similar to other blue-fluorescent dyes such as Alexa Fluor 350, AMCA, and DyLight 350 . it offers unique advantages such as high photostability and compatibility with a wide range of imaging techniques . The Alexa Fluor series, for example, is known for its high brightness and stability, making it suitable for long-term imaging studies .
List of Similar Compounds
- Alexa Fluor 350
- AMCA (7-Amino-4-methylcoumarin-3-acetic acid)
- DyLight 350
This compound stands out due to its specific excitation and emission maxima (346/445 nm) and its high extinction coefficient (19,000 cm-1M-1), making it a valuable tool in various scientific applications .
Propriétés
Formule moléculaire |
C15H14N2O6S |
|---|---|
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
7-amino-4-methyl-2-oxo-3-[2-oxo-2-(prop-2-ynylamino)ethyl]chromene-6-sulfonic acid |
InChI |
InChI=1S/C15H14N2O6S/c1-3-4-17-14(18)6-10-8(2)9-5-13(24(20,21)22)11(16)7-12(9)23-15(10)19/h1,5,7H,4,6,16H2,2H3,(H,17,18)(H,20,21,22) |
Clé InChI |
WAFXLOCAPUXHFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B13713862.png)

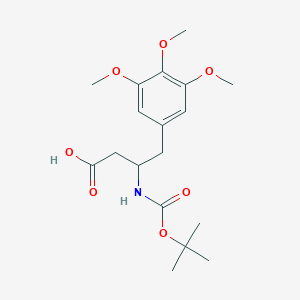
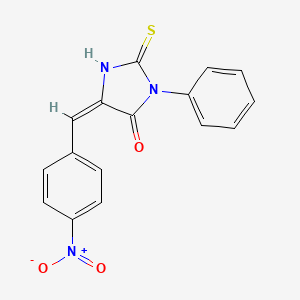
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713881.png)

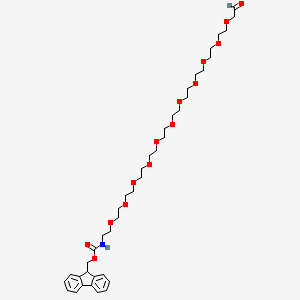
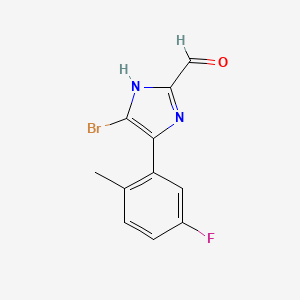
![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)
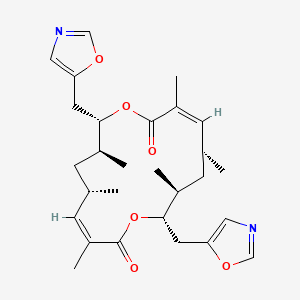

![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)
